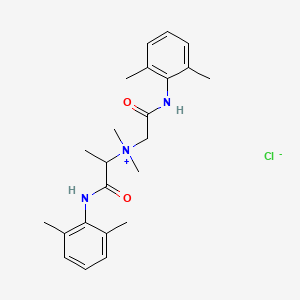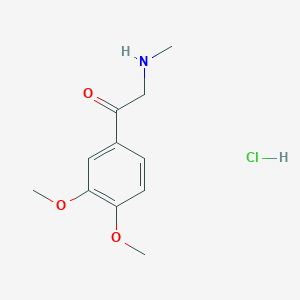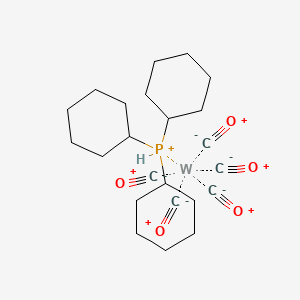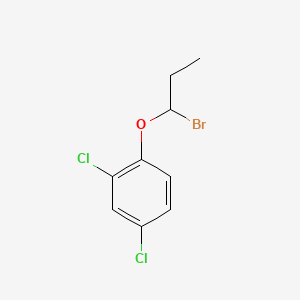
1-(1-Bromopropoxy)-2,4-dichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromopropoxy)-2,4-dichlorobenzene is an organic compound characterized by the presence of a bromopropoxy group attached to a dichlorobenzene ring
Vorbereitungsmethoden
The synthesis of 1-(1-Bromopropoxy)-2,4-dichlorobenzene typically involves the reaction of 2,4-dichlorophenol with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(1-Bromopropoxy)-2,4-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromopropoxy group or the aromatic ring. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromopropoxy)-2,4-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Bromopropoxy)-2,4-dichlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropoxy group can participate in binding interactions, while the dichlorobenzene ring may influence the compound’s overall reactivity and stability. Detailed pathways and molecular targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromopropoxy)-2,4-dichlorobenzene can be compared with other similar compounds, such as:
1-(1-Bromopropoxy)-2-chlorobenzene: Lacks one chlorine atom, which may affect its reactivity and applications.
1-(1-Bromopropoxy)-4-chlorobenzene: The position of the chlorine atom differs, leading to variations in chemical behavior.
1-(1-Bromopropoxy)-2,4,6-trichlorobenzene: Contains an additional chlorine atom, potentially altering its properties and uses. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and physical properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Eigenschaften
Molekularformel |
C9H9BrCl2O |
|---|---|
Molekulargewicht |
283.97 g/mol |
IUPAC-Name |
1-(1-bromopropoxy)-2,4-dichlorobenzene |
InChI |
InChI=1S/C9H9BrCl2O/c1-2-9(10)13-8-4-3-6(11)5-7(8)12/h3-5,9H,2H2,1H3 |
InChI-Schlüssel |
MMIRTJDSIOLELW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(OC1=C(C=C(C=C1)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


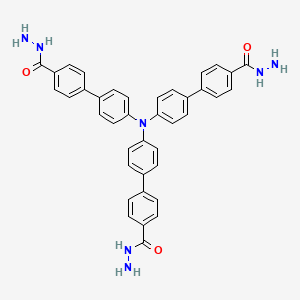
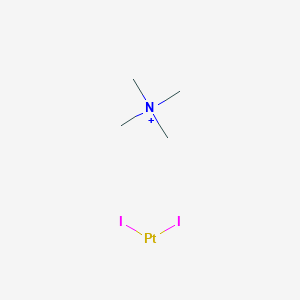



![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
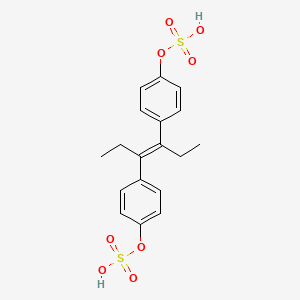
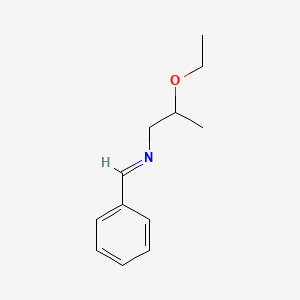
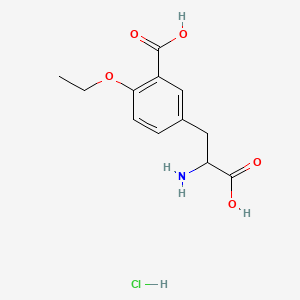
![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
